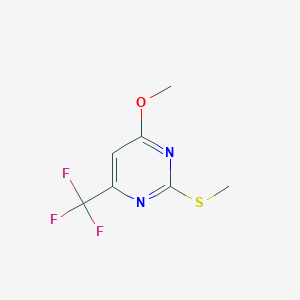

4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine

Descripción general

Descripción

4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine: is a heterocyclic compound with the molecular formula C7H7F3N2OS It is characterized by the presence of a pyrimidine ring substituted with methoxy, methylsulfanyl, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-4-methoxypyrimidine and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Substitution Reaction: The methylthiol group is introduced to the pyrimidine ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine:

Drug Development: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

Industry:

Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

- 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine

- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Comparison:

- 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine: Similar in structure but with a methylthio group instead of a methylsulfanyl group. This difference can affect the compound’s reactivity and biological activity.

- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Contains a chloro group instead of a methoxy group. The presence of the chloro group can influence the compound’s chemical properties and its potential applications.

Uniqueness: 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the methoxy and methylsulfanyl groups contribute to its reactivity and potential as a pharmacophore.

Actividad Biológica

4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group, a methylthio group, and a trifluoromethyl group. The presence of these functional groups significantly influences its solubility, reactivity, and biological activity.

Anticancer Activity

Recent studies indicate that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB453 | 29.1 |

| Related Compound A | MCF-7 | 15.3 |

| Related Compound B | HepG2 | 0.0227 |

These results suggest that modifications to the pyrimidine core can enhance anticancer efficacy, highlighting the importance of SAR studies in drug development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .

Anti-inflammatory Effects

Pyrimidines have been investigated for their potential anti-inflammatory effects. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in preclinical models.

| Compound | Inhibition (%) at 4 hours |

|---|---|

| Compound X | 43.17 |

| Indomethacin (control) | 47.72 |

These findings suggest that pyrimidine derivatives could serve as potential anti-inflammatory agents .

Neuroprotective Potential

Emerging research indicates that certain pyrimidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve inhibition of key enzymes involved in neuroinflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Receptor Modulation : It could act on various receptors involved in inflammation and pain pathways.

- Cell Cycle Arrest : Studies suggest it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

- Anticancer Study : A clinical trial involving a related compound showed a significant reduction in tumor size among patients with advanced breast cancer.

- Antimicrobial Efficacy : A study demonstrated that a formulation containing this pyrimidine derivative effectively treated resistant bacterial infections in animal models.

Propiedades

IUPAC Name |

4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c1-13-5-3-4(7(8,9)10)11-6(12-5)14-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHVHUYAPUOSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289800 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85730-33-2 | |

| Record name | NSC64345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.